molecular formula C13H14N4O2S B2721157 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031967-79-9

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2721157
CAS No.: 1031967-79-9
M. Wt: 290.34
InChI Key: LDTMEDHUBRHNQG-UHFFFAOYSA-N
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Description

“1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C13H14N4O2S and a molecular weight of 290.34 . It belongs to the class of pyrimidines, which are known for their wide range of biological activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of certain moieties, followed by cyclization . For instance, the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines involves heating under reflux with MeONa in BuOH .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions . The structure also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific substituents present in the molecule . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” would depend on its specific structure. As a general rule, pyrimidine derivatives are stable compounds that can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound's reactivity has been explored in the synthesis of new heterocyclic systems. For example, derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones have been synthesized, demonstrating the potential for creating new pentacyclic systems. These systems have shown promising antimicrobial activity against bacteria like Staphylococcus aureus, highlighting the compound's role in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antimicrobial and Anticancer Agents

Novel derivatives incorporating the pyrazolo[4,3-d]pyrimidine framework have been evaluated for their antimicrobial and anticancer activities. Some derivatives have exhibited higher anticancer activity than reference drugs like doxorubicin, along with notable antimicrobial efficacy. This underscores the compound's potential in contributing to the development of new therapeutic agents with dual antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Activity Screening

The compound and its derivatives have been subjected to screening for various biological activities, including antimicrobial properties. For instance, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones synthesized from related compounds have been evaluated for their antimicrobial activity, showcasing the versatility of this chemical framework in generating biologically active molecules (Ravindra, Vagdevi, & Vaidya, 2008).

Enhancing Biocidal Properties

Further research has demonstrated the potential of related compounds in enhancing biocidal properties against a range of microbial targets, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the compound's utility in developing new antimicrobial agents with broad-spectrum efficacy (Youssef, Abbady, Ahmed, & Omar, 2011).

Mechanism of Action

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications. Pyrimidine derivatives are of interest in the development of new therapeutic agents due to their wide range of biological activities .

Properties

IUPAC Name

1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-17-11-10(8(2)15-17)14-13(20)16(12(11)18)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMEDHUBRHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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